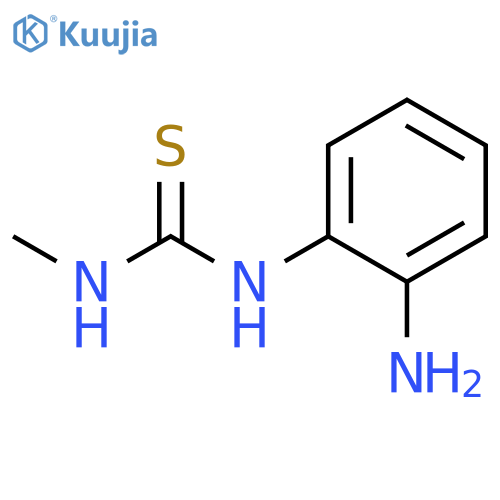Cas no 20367-31-1 (N-(2-aminophenyl)-N'-methylthiourea)

N-(2-aminophenyl)-N'-methylthiourea 化学的及び物理的性質
名前と識別子
-
- 20367-31-1
- MFCD03012689
- SCHEMBL13568860
- AKOS006278577
- 3T-0361
- N-(2-aminophenyl)-N'-methylthiourea
- DTXSID70394069
- DTXCID30344929
-
- MDL: MFCD03012689
- インチ: InChI=1S/C8H11N3S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,9H2,1H3,(H2,10,11,12)
- InChIKey: LNJGMVAYGKDBFL-UHFFFAOYSA-N
計算された属性
- 精确分子量: 181.06736854Da
- 同位素质量: 181.06736854Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 82.2Ų
N-(2-aminophenyl)-N'-methylthiourea Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297112-100 mg |
N-(2-Aminophenyl)-N'-methylthiourea; . |
20367-31-1 | 100 mg |
€221.50 | 2023-07-20 | ||
| abcr | AB297112-100mg |
N-(2-Aminophenyl)-N'-methylthiourea; . |
20367-31-1 | 100mg |
€283.50 | 2025-02-14 | ||
| Ambeed | A910914-1g |
1-(2-Aminophenyl)-3-methylthiourea |
20367-31-1 | 90% | 1g |
$350.0 | 2024-07-28 |
N-(2-aminophenyl)-N'-methylthiourea 関連文献
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
N-(2-aminophenyl)-N'-methylthioureaに関する追加情報
Introduction to N-(2-aminophenyl)-N'-methylthiourea (CAS No. 20367-31-1)
N-(2-aminophenyl)-N'-methylthiourea, a compound with the chemical formula C₆H₈N₂S, is a significant molecule in the field of pharmaceutical and agrochemical research. This compound is identified by its unique CAS number 20367-31-1 and has garnered attention due to its versatile applications. In this comprehensive overview, we delve into the properties, synthesis, and emerging applications of this compound, particularly in the context of recent scientific advancements.
The molecular structure of N-(2-aminophenyl)-N'-methylthiourea consists of a thiourea moiety linked to a phenyl ring and a methyl group. This configuration imparts unique reactivity and functionality, making it a valuable intermediate in organic synthesis. The presence of both amino and thiol groups allows for diverse chemical transformations, which are exploited in various synthetic pathways.
One of the most notable aspects of this compound is its role in the development of pharmaceutical agents. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its utility in creating novel heterocyclic compounds that exhibit pharmacological properties. These include antimicrobial, anti-inflammatory, and even anticancer activities. The versatility of N-(2-aminophenyl)-N'-methylthiourea in such syntheses underscores its importance in medicinal chemistry.
In agrochemical applications, this compound has shown promise as a component in the formulation of pesticides and herbicides. Its structural features enable it to interact with biological targets in plants and pests, thereby influencing their metabolic pathways. Current research is focusing on optimizing its derivatives to enhance efficacy while minimizing environmental impact. This aligns with global efforts to develop sustainable agricultural practices.
The synthesis of N-(2-aminophenyl)-N'-methylthiourea typically involves multi-step reactions starting from readily available precursors. A common method involves the condensation of 2-aminophenol with methylisothiocyanate under controlled conditions. The reaction is often catalyzed by acids or bases to ensure high yields and purity. Advances in synthetic techniques have improved the efficiency and scalability of this process, making it more accessible for industrial applications.
From a mechanistic standpoint, the reactivity of N-(2-aminophenyl)-N'-methylthiourea is governed by its functional groups. The thiourea moiety can participate in nucleophilic addition reactions, while the amino group can undergo acylation or alkylation. These properties make it a versatile building block for constructing more complex molecules. For example, it can be used to synthesize thiazole derivatives, which are known for their broad spectrum of biological activities.
The compound's solubility characteristics also play a crucial role in its applications. Being soluble in both polar and non-polar solvents, it can be easily incorporated into various formulations. This flexibility is particularly advantageous in pharmaceuticals, where drug solubility is a critical factor in bioavailability and formulation stability.
Emerging research also explores the use of computational methods to predict the behavior of N-(2-aminophenyl)-N'-methylthiourea in different environments. Molecular modeling techniques have been employed to understand its interactions with biological targets at the atomic level. These insights are invaluable for designing drugs with enhanced specificity and reduced side effects.
In conclusion, N-(2-aminophenyl)-N'-methylthiourea (CAS No. 20367-31-1) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications, from drug development to sustainable agriculture. As research continues to uncover new possibilities, this compound remains at the forefront of chemical innovation.
20367-31-1 (N-(2-aminophenyl)-N'-methylthiourea) Related Products
- 915924-30-0((2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid)
- 1172421-10-1(4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide)
- 2171953-34-5(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)
- 2230799-65-0(1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine)
- 2166818-50-2(8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid)
- 877632-85-4(N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide)
- 1266930-11-3(1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1806743-25-8(3-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1807941-00-9((1S)-1-3-Fluoro-4-(1H-pyrazol-1-yl)phenylethan-1-amine Hydrochloride)
- 899981-93-2(5-amino-N-(2-bromo-4-methylphenyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
